![molecular formula C15H19F3N2O2 B4423801 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423801.png)
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DMTFMA, is a chemical compound that has been widely researched for its potential use in scientific and medical applications. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
Wirkmechanismus
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent antagonistic effect on the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. It has been shown to have a significant impact on synaptic plasticity, learning, and memory in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its potency and selectivity as an NMDA receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully considered when designing experiments. Additionally, the cost of this compound may be a limiting factor for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in a wider range of studies. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research into the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in scientific and medical research. It has been shown to have a selective and potent antagonistic effect on the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has been used in studies investigating the mechanisms of synaptic plasticity, learning, and memory, as well as in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-5-3-4-12(6-13)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZFHHMHTUURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
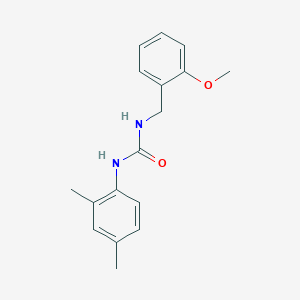
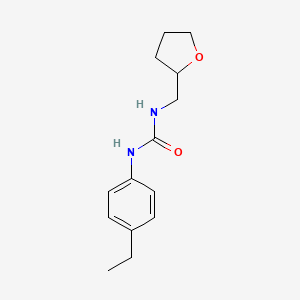
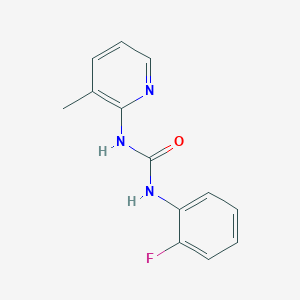
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
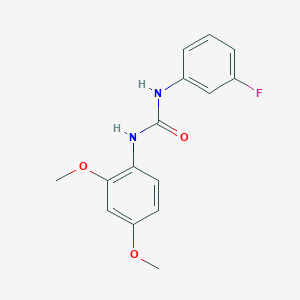
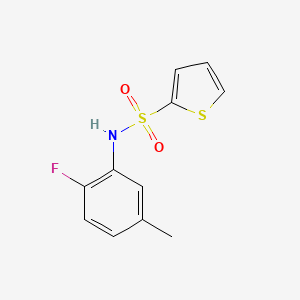
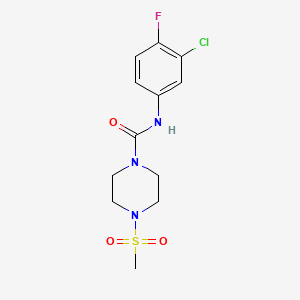
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
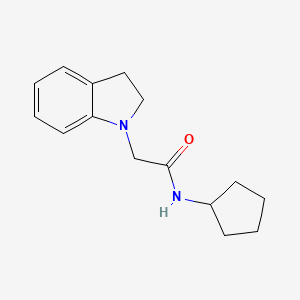
![7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423787.png)